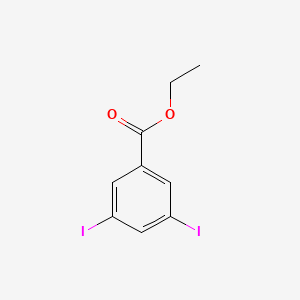

Ethyl 3,5-diiodobenzoate

Description

Ethyl 3,5-diiodobenzoate is an iodinated aromatic ester with the molecular formula C₉H₈I₂O₃ and a molecular weight of 417.97 g/mol . The compound features two iodine atoms at the 3 and 5 positions of the benzene ring and an ethyl ester group at the 1-position. Its structure is characterized by the high electron-withdrawing nature of iodine substituents, which influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOOVSRJBAYPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478390 | |

| Record name | Ethyl 3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388613-52-3 | |

| Record name | Ethyl 3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diiodobenzoate can be synthesized through the esterification of 3,5-diiodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3,5-diiodobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent production quality.

Types of Reactions:

Substitution Reactions: Ethyl 3,5-diiodobenzoate can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form ethyl 3,5-dihydroxybenzoate using reducing agents such as sodium borohydride.

Oxidation Reactions: Oxidation of ethyl 3,5-diiodobenzoate can yield various oxidized products depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include ethyl 3,5-diaminobenzoate, ethyl 3,5-dialkoxybenzoate, etc.

Reduction Products: Ethyl 3,5-dihydroxybenzoate.

Oxidation Products: Various oxidized derivatives of the benzoate ester.

Scientific Research Applications

Ethyl 3,5-diiodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3,5-diiodobenzoate exerts its effects depends on the specific application. In biological systems, the iodine atoms can facilitate radiolabeling, allowing the compound to be tracked in imaging studies. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 3,5-Diiodobenzoate (C₈H₆I₂O₂)

- Molecular Weight : 387.94 g/mol .

- Key Differences : Replacing the ethyl ester with a methyl group reduces steric bulk and molecular weight. This likely enhances solubility in polar solvents compared to the ethyl analogue.

- Applications : Methyl esters are often intermediates in drug synthesis due to easier hydrolysis to carboxylic acids.

Diethyl 4,4′-Diazenediylbis(3,5-diiodobenzoate)

- Structure : Contains two 3,5-diiodobenzoate units linked by a diazene (–N=N–) group.

- Planarity: Bulky iodine substituents at the ortho positions induce non-planarity in trans isomers, contrasting with planar non-halogenated analogues .

- Implications: Non-planar structures affect crystal packing and photophysical properties, relevant for materials science.

Halogen-Substituted Analogues

Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate (C₁₀H₁₀Br₂O₄)

- Molecular Weight : 354.00 g/mol .

- Key Differences : Bromine substituents (smaller, less polarizable than iodine) reduce molecular weight and alter electronic properties. Additional hydroxyl and methyl groups enhance hydrogen bonding and steric effects.

- Applications : Brominated aromatics are common in flame retardants and agrochemicals.

Ethyl 3,5-Dinitrobenzoate (C₉H₈N₂O₆)

- Molecular Weight : 240.17 g/mol .

- Key Differences: Nitro groups (–NO₂) are stronger electron-withdrawing groups than iodine, increasing acidity of the parent benzoic acid (upon hydrolysis).

- Reactivity : Nitro groups facilitate electrophilic substitution at meta positions, unlike iodine’s ortho/para-directing effects.

Functional Group Variations

Ethyl 4-(Allyloxy)-3,5-diiodobenzoate (C₁₂H₁₂I₂O₃)

- Structure : Features an allyloxy (–O–CH₂–CH=CH₂) group at the 4-position.

- Reactivity : The allyl group introduces sites for radical polymerization or Diels-Alder reactions, expanding utility in polymer chemistry .

Ethyl 4-Hydroxy-3,5-diiodobenzoate (C₉H₈I₂O₃)

- Molecular Weight : 417.97 g/mol .

- Key Differences : A hydroxyl group at the 4-position increases polarity and hydrogen-bonding capacity, impacting solubility and biological activity.

Comparative Data Table

Impact of Substituents on Properties

- Iodine vs. Bromine/Nitro : Iodine’s large atomic size and polarizability increase molecular weight and van der Waals interactions, reducing solubility in water but enhancing stability in organic solvents.

- Ester Group Variation : Methyl esters hydrolyze faster than ethyl esters, affecting drug bioavailability .

- Planarity : Bulky iodine substituents disrupt conjugation and planarity, altering photochemical behavior .

Biological Activity

Ethyl 3,5-diiodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3,5-diiodobenzoate is characterized by the presence of two iodine atoms on the benzene ring and an ethyl ester group. Its molecular formula is , and it has a molecular weight of approximately 388.03 g/mol. The iodine substituents enhance the compound's reactivity and influence its interaction with biological targets.

Synthesis

The synthesis of Ethyl 3,5-diiodobenzoate typically involves the iodination of benzoic acid derivatives followed by esterification. A common method includes:

- Iodination : Using iodine and a suitable oxidizing agent to introduce iodine at the 3 and 5 positions on the benzene ring.

- Esterification : Reacting the diiodobenzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Ethyl 3,5-diiodobenzoate exhibits various biological activities attributed to its ability to interact with specific receptors and enzymes. Notably, it has been studied for its potential as:

- Antimicrobial Agent : The presence of iodine suggests possible antimicrobial properties, as halogenated compounds often exhibit such activities.

- Anticancer Activity : Some studies have indicated that similar compounds can inhibit cancer cell proliferation through apoptosis induction.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of Ethyl 3,5-diiodobenzoate against various bacterial strains. Results indicated significant inhibition zones, suggesting potent antibacterial properties.

- Table 1 summarizes the antimicrobial activity against selected pathogens:

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anticancer Studies :

- Research conducted on cancer cell lines demonstrated that Ethyl 3,5-diiodobenzoate could reduce cell viability significantly at concentrations above 50 µM.

- The compound was shown to induce apoptosis in breast cancer cells via caspase activation pathways.

Comparative Analysis

To better understand the biological activity of Ethyl 3,5-diiodobenzoate, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-amino-3,5-diiodobenzoate | Amino group instead of ethyl ester | Potentially different |

| Ethyl 4-acetamido-3,5-diiodobenzoate | Acetamido group at para position | Antimicrobial properties |

| Ethyl 4-hydroxy-3,5-diiodobenzoate | Hydroxy group instead of acetamido | Varies in solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.